(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
This compound is a tetracyclic derivative featuring a fused azatetracyclic core with imino and carboxamide functional groups. The presence of the 4-carbamoylphenyl and 4-methylphenyl substituents contributes to its polarity, hydrogen-bonding capacity, and steric profile, which influence solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
4-(4-carbamoylphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3/c1-18-6-10-22(11-7-18)32-29(36)25-17-21-16-20-4-2-14-34-15-3-5-24(26(20)34)27(21)37-30(25)33-23-12-8-19(9-13-23)28(31)35/h6-13,16-17H,2-5,14-15H2,1H3,(H2,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCUCVKTAPXCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)C(=O)N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide represents a class of bioactive molecules with potential therapeutic applications. This article aims to explore its biological activity through various studies, including in vitro and in vivo experiments, molecular docking analyses, and structure-activity relationship (SAR) assessments.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components that contribute to its biological properties:
- Core Structure : Tetracyclic framework that may influence binding affinity and selectivity towards biological targets.
- Functional Groups : Presence of carbamoyl and oxa groups which may enhance solubility and reactivity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For example:
- Mechanism of Action : Studies on related compounds suggest that they induce apoptosis in cancer cells by disrupting cell cycle progression. Specifically, they may arrest the cell cycle at the S phase, leading to increased cell death in tumor models such as HepG2 cells .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been evaluated through various assays:
- Cholinesterase Inhibition : Compounds with structural similarities have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. For instance, specific derivatives exhibited IC50 values in the low micromolar range against these enzymes .
- Cyclooxygenase Inhibition : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is also a critical aspect of anti-inflammatory activity. Compounds displaying similar functionalities have been documented to possess moderate inhibitory effects on COX enzymes .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and its potential targets:
- Binding Affinity : Docking simulations suggest that the compound can effectively bind to active sites of target proteins due to favorable hydrogen bonding and hydrophobic interactions. For instance, docking studies on related compounds revealed strong binding interactions with farnesyltransferase, a target implicated in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the phenyl rings significantly affect biological activity. For example, electron-withdrawing groups tend to enhance enzyme inhibition potency compared to electron-donating groups .
Case Studies
- In Vitro Studies : A series of derivatives were tested against various cancer cell lines, revealing that modifications to the core structure can lead to enhanced cytotoxicity.
- In Vivo Efficacy : Animal models treated with similar compounds demonstrated significant tumor reduction compared to controls, indicating potential for clinical application.
Scientific Research Applications
Preliminary studies have indicated that this compound may possess several biological activities, which can be explored through the following applications:
- Anticancer Activity : Research suggests that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The unique arrangement of nitrogen and oxygen atoms in this compound could enhance its interaction with cancer-related targets.
- Antimicrobial Properties : The presence of specific functional groups may confer antimicrobial activity. Studies on related compounds indicate potential effectiveness against bacterial and fungal pathogens.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways could be investigated for applications in metabolic disorders or other diseases.
- Quantitative Structure-Activity Relationship (QSAR) Modeling : This approach can be utilized to predict the efficacy of the compound based on structural modifications, aiding in the design of more potent derivatives.
Interaction Studies
Understanding the interactions between this compound and biological targets is essential for elucidating its mechanism of action:
- Binding Affinity Studies : Investigating how well the compound binds to specific receptors or enzymes can provide insights into its potential therapeutic uses.
- Mechanistic Studies : These studies can help clarify how the compound exerts its biological effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound shares structural homology with:
- N-(3,4-Dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide (): Key Differences: The substituent on the phenyl ring (3,4-dimethylphenyl vs. 4-methylphenyl) and the absence of a carbamoyl group in the latter. Impact: The carbamoyl group in the target compound enhances hydrogen-bond donor capacity (HBD = 2 vs.
Electronic and Pharmacokinetic Properties
- Methano-Bridged 14π-Electron Systems (): Prinzbach et al. synthesized 5,10-methanocyclopentacycloundecenes with azulene-like spectroscopic properties. The target compound’s tetracyclic framework shares similarities in conjugation, which may result in comparable UV-Vis absorption spectra (e.g., λmax ~ 300–400 nm). Divergence: The azatetracyclic core introduces nitrogen atoms, altering electron density and redox behavior compared to purely hydrocarbon-based analogs.
Cyclohexene Derivatives with Transition Metals ():
- Cr-, Co-, or Mn-based cyclohexene derivatives exhibit catalytic or magnetic properties. The target compound lacks transition metals but may share synthetic challenges, such as solvent compatibility (e.g., stability in acetone or cyclohexane).
Physicochemical Data
Research Findings and Limitations
- Synthetic Challenges: The tetracyclic framework requires multistep synthesis, akin to methods for methano-bridged aromatics (), but with added complexity from nitrogen and oxygen heteroatoms.
- Environmental and Regulatory Considerations: Organohalide byproducts (e.g., bromomethane) in synthesis could pose environmental risks, as highlighted in studies on Dehalococcoides ().
Critical Analysis of Evidence
- Data Gaps: No direct experimental data (e.g., NMR, UV-Vis) for the target compound were found in the provided evidence. Comparisons rely on structural inferences and analogs (e.g., ).
- Conflicting Evidence : While discusses transition-metal complexes, the target compound’s lack of metals limits direct mechanistic parallels.
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation and coupling steps. For example:
- Step 1 : Condensation of intermediates using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled pH and temperature (e.g., room temperature, overnight reactions) .
- Step 2 : Purification via column chromatography or recrystallization to isolate intermediates.
- Optimization : Monitor reaction progress using TLC (thin-layer chromatography) and optimize solvent systems (e.g., dichloromethane/methanol) to improve yield .
- Validation : Confirm purity via HPLC (High Performance Liquid Chromatography) with >95% purity thresholds .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction : Resolve bond angles and stereochemistry (e.g., mean C–C bond length = 0.004 Å, R factor = 0.035) .
- NMR spectroscopy : Assign peaks for aromatic protons (e.g., 7–8 ppm for phenyl groups) and carbonyl carbons (~170 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
- Handling : Use gloveboxes or fume hoods to avoid moisture absorption. Avoid prolonged exposure to light due to potential photodegradation .
Advanced Research Questions
Q. How can researchers investigate the compound's mechanism of action in biological systems?
- Methodological Answer :
- In vitro assays : Perform enzyme inhibition studies (e.g., IC50 determination using fluorogenic substrates) .
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or GPCRs) .
- Cellular uptake studies : Label the compound with fluorescent tags (e.g., FITC) and track localization via confocal microscopy .
Q. What computational approaches are suitable for predicting physicochemical properties or reaction pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects or membrane permeability using tools like GROMACS .
- AI-driven optimization : Train neural networks on reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
Q. How should contradictory data in experimental results be resolved?
- Methodological Answer :
- Theoretical alignment : Cross-reference results with established reaction mechanisms or crystallographic data (e.g., bond length deviations >0.02 Å may indicate impurities) .
- Reproducibility checks : Repeat experiments under standardized conditions (e.g., fixed temperature/pH) and use statistical tools (e.g., ANOVA) to assess significance .
- Collaborative validation : Share samples with independent labs for parallel characterization (e.g., NMR spectra comparison) .
Methodological Tables
Q. Table 1. Key Characterization Techniques
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | 25°C (room temperature) | |
| Coupling reagent | EDCI with HOBt (1:1 molar ratio) | |
| Solvent system | DCM:MeOH (9:1 v/v) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
